molecular formula C19H12NO2- B10865960 2-(4-methylquinolin-2-yl)-3-oxoinden-1-olate

2-(4-methylquinolin-2-yl)-3-oxoinden-1-olate

Cat. No.: B10865960
M. Wt: 286.3 g/mol
InChI Key: RWELSJOBASCIOQ-UHFFFAOYSA-M
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Description

2-(4-methylquinolin-2-yl)-3-oxoinden-1-olate is a heterocyclic compound featuring a quinoline moiety attached to an indene-1-olate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylquinolin-2-yl)-3-oxoinden-1-olate typically involves multi-step organic reactions. One common method starts with the preparation of 4-methylquinoline, which is then subjected to a Friedel-Crafts acylation to introduce the indene-1-olate moiety. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl₃) as catalysts and solvents like dichloromethane (CH₂Cl₂) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylquinolin-2-yl)-3-oxoinden-1-olate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 2-position, using reagents like bromine (Br₂) or iodine (I₂).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Halogenation using Br₂ or I₂ in solvents like acetic acid (CH₃COOH).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-methylquinolin-2-yl)-3-oxoinden-1-olate is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline moiety is known for various biological activities, including antimicrobial and anticancer properties .

Medicine

Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. The quinoline structure is a common motif in many drugs, making this compound a valuable starting point for developing new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials due to its stable and conjugated structure.

Mechanism of Action

The mechanism by which 2-(4-methylquinolin-2-yl)-3-oxoinden-1-olate exerts its effects involves interactions with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes like topoisomerases, which are crucial for DNA unwinding and replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure lacking the indene-1-olate moiety.

    Isoquinoline: Similar to quinoline but with a different nitrogen atom position.

    Indole: Contains a fused benzene and pyrrole ring, differing from the quinoline structure.

Uniqueness

2-(4-methylquinolin-2-yl)-3-oxoinden-1-olate is unique due to its combination of quinoline and indene-1-olate structures, providing a distinct set of chemical properties and reactivity patterns. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H12NO2-

Molecular Weight

286.3 g/mol

IUPAC Name

2-(4-methylquinolin-2-yl)-3-oxoinden-1-olate

InChI

InChI=1S/C19H13NO2/c1-11-10-16(20-15-9-5-4-6-12(11)15)17-18(21)13-7-2-3-8-14(13)19(17)22/h2-10,21H,1H3/p-1

InChI Key

RWELSJOBASCIOQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C3=C(C4=CC=CC=C4C3=O)[O-]

Origin of Product

United States

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